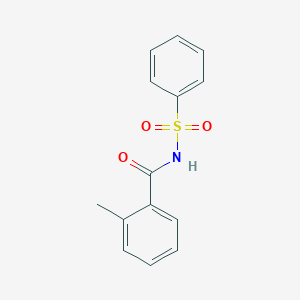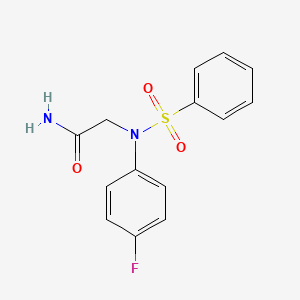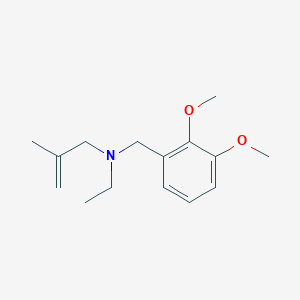
2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as BMA-168 or BPA. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. It has been shown to inhibit the release of pro-inflammatory cytokines and to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the activity of COX-2, an enzyme that plays a key role in the inflammatory response. In addition, it has been reported to have potential anticonvulsant activity and to be a potent inhibitor of the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential anticonvulsant activity. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and it may have some side effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide. One potential area of research is to further investigate its potential anticonvulsant activity. Another area of research is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase. Additionally, further studies are needed to better understand its mechanism of action and to investigate any potential side effects associated with its use.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, as well as potential anticonvulsant activity. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide is a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine to form an intermediate. This intermediate is then reacted with acetic anhydride to obtain the final product. The yield of this reaction is approximately 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been reported to have potential anticonvulsant activity and to be a potent inhibitor of the enzyme acetylcholinesterase.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-8-4-13(5-9-15)11-18-16(19)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHDQRPGYZDTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-bromo-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5769554.png)
![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)


![ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5769575.png)
![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
